molecular formula C19H32N2O5 B12295409 BCN-exo-PEG3-NH2

BCN-exo-PEG3-NH2

Cat. No.: B12295409
M. Wt: 368.5 g/mol
InChI Key: WICZFPOMYSGZNG-UHFFFAOYSA-N
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Description

BCN-exo-PEG3-NH2 is a compound used primarily as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). It is a PEG-based (polyethylene glycol) linker that contains a BCN (bicyclo[6.1.0]nonyne) group, which can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups . This makes it a valuable reagent in click chemistry, a class of biocompatible reactions that are used to quickly and reliably join molecular building blocks.

Preparation Methods

Synthetic Routes and Reaction Conditions

BCN-exo-PEG3-NH2 is synthesized through a series of chemical reactions that involve the introduction of the BCN group to a PEG chain with an amine terminus. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

BCN-exo-PEG3-NH2 primarily undergoes click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is highly efficient and does not require a catalyst .

Common Reagents and Conditions

Major Products

The major product formed from the reaction of this compound with azide-containing molecules is a stable triazole linkage .

Scientific Research Applications

BCN-exo-PEG3-NH2 has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of PROTACs, which are molecules that can selectively degrade target proteins.

    Biology: Employed in bioconjugation techniques to link biomolecules.

    Medicine: Utilized in drug development, particularly in the creation of targeted therapies.

    Industry: Applied in the development of new materials and nanotechnology

Mechanism of Action

BCN-exo-PEG3-NH2 exerts its effects through the SPAAC reaction. The BCN group undergoes a cycloaddition reaction with azide-containing molecules, forming a stable triazole linkage. This reaction is highly specific and efficient, making it ideal for bioconjugation and the synthesis of complex molecules like PROTACs .

Comparison with Similar Compounds

Similar Compounds

    BCN-PEG3-NH2: Similar to BCN-exo-PEG3-NH2 but with a different PEG chain length.

    BCN-PEG4-NH2: Another variant with a longer PEG chain.

    BCN-PEG2-NH2: A variant with a shorter PEG chain

Uniqueness

This compound is unique due to its specific PEG chain length and the presence of the BCN group, which allows for efficient SPAAC reactions. This makes it particularly useful in the synthesis of PROTACs and other complex molecules .

Properties

Molecular Formula

C19H32N2O5

Molecular Weight

368.5 g/mol

IUPAC Name

9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C19H32N2O5/c20-7-9-23-11-13-25-14-12-24-10-8-21-19(22)26-15-18-16-5-3-1-2-4-6-17(16)18/h16-18H,3-15,20H2,(H,21,22)

InChI Key

WICZFPOMYSGZNG-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCOCCN)CCC#C1

Origin of Product

United States

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